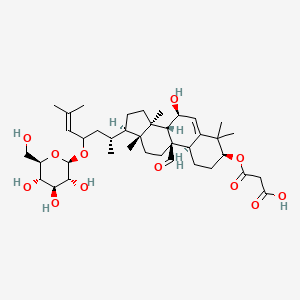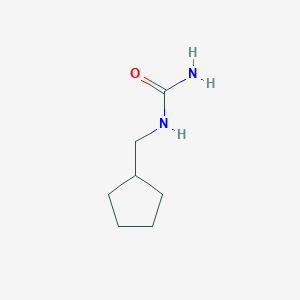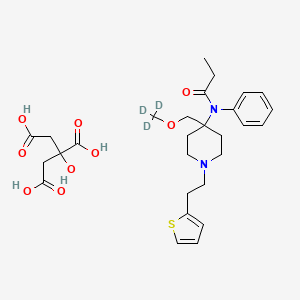
Sufentanil-d3 Citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sufentanil-d3 Citrate is a deuterated form of sufentanil, a synthetic opioid analgesic. It is used primarily in research settings to study the pharmacokinetics and metabolism of sufentanil. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that can be traced in biological systems without altering the compound’s pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sufentanil-d3 Citrate involves multiple steps, starting from N-benzyl piperidone. The process includes N-debenzylation using a mixture of palladium on carbon (Pd/C) and palladium hydroxide (Pd(OH)2) to yield free amines. The deuterium-labeled sufentanil and its metabolite desmethylsufentanil are synthesized through optimized processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized to obtain a stable form suitable for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Sufentanil-d3 Citrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various metabolites of sufentanil, which are studied for their pharmacological properties and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Sufentanil-d3 Citrate is widely used in scientific research, particularly in the following fields:
Chemistry: Used to study the chemical properties and reactions of sufentanil.
Biology: Used to trace the metabolism and distribution of sufentanil in biological systems.
Medicine: Used to investigate the pharmacokinetics and pharmacodynamics of sufentanil, aiding in the development of new analgesic drugs.
Industry: Used in the production of deuterated compounds for research and development purposes
Wirkmechanismus
Sufentanil-d3 Citrate exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the ascending pain pathways, alters pain perception, and increases the pain threshold. The compound also inhibits the release of catecholamines, which helps control the sympathetic response to surgical stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: A synthetic opioid analgesic similar to sufentanil but less potent.
Alfentanil: Another fentanyl analog with a shorter duration of action.
Remifentanil: Known for its rapid onset and short duration of action.
Uniqueness
Sufentanil-d3 Citrate is unique due to its high potency and selectivity for mu-opioid receptors. Its deuterated form allows for precise tracing in research studies without altering its pharmacological effects .
Eigenschaften
Molekularformel |
C28H38N2O9S |
|---|---|
Molekulargewicht |
581.7 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-phenyl-N-[1-(2-thiophen-2-ylethyl)-4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i2D3; |
InChI-Schlüssel |
OJCZPLDERGDQRJ-MUTAZJQDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OCC1(CCN(CC1)CCC2=CC=CS2)N(C3=CC=CC=C3)C(=O)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


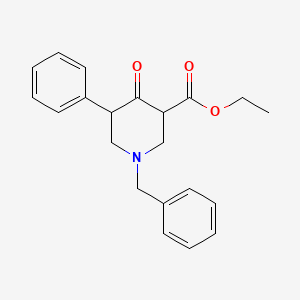

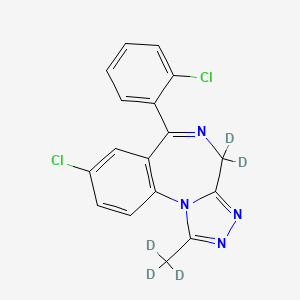
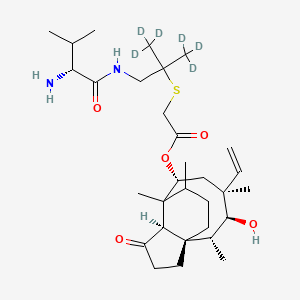
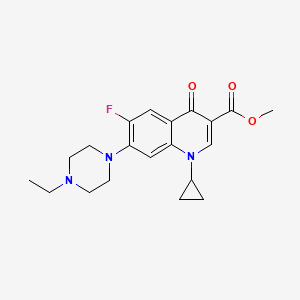
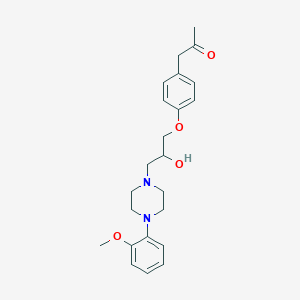
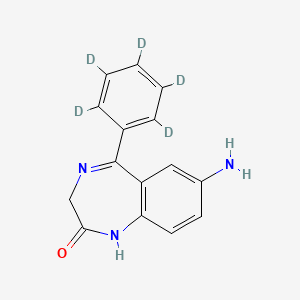
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
![(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol](/img/structure/B15295195.png)

![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)

